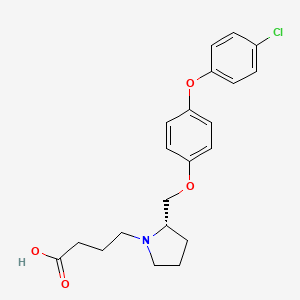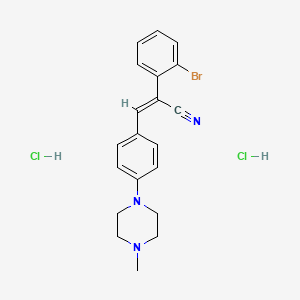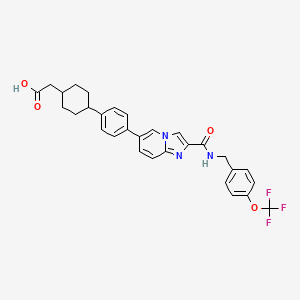![molecular formula C61H66N10O12S B607153 7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid CAS No. 2351218-88-5](/img/structure/B607153.png)
7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid
Übersicht
Beschreibung
dMCL1-2 is a novel potent and selective PROTAC degrader of myeloid cell leukemia 1 (MCL1).
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis
- This compound and its derivatives have been synthesized using microwave-assisted techniques, which are notable for their efficiency and speed compared to traditional synthesis methods. These compounds have shown promising biological activities, including antimicrobial properties (Menteşe et al., 2013).
Antipsychotic Agent Research
- Piperazin-1-yl-phenyl-arylsulfonamides, a category to which this compound belongs, have been identified for their affinity towards 5-HT(2C) and 5-HT(6) receptors, suggesting potential use in antipsychotic therapies (Park et al., 2010).
PPARpan Agonist Synthesis
- An efficient synthesis process for a potent PPARpan agonist related to this compound was described, emphasizing the potential for pharmaceutical applications in metabolic diseases (Guo et al., 2006).
Antimicrobial Activity
- The compound and its related derivatives have been investigated for their antimicrobial activities. Some of these synthesized compounds exhibited significant activity against various microbial strains, highlighting their potential in antimicrobial drug development (Mhaske et al., 2014).
Neurological Applications
- Related compounds have been synthesized for use in neuroscientific research, including as potential PET agents for imaging of specific enzymes in neuroinflammation contexts (Wang et al., 2018).
Antiasthmatic Agent Research
- Research into the synthesis of related compounds for their potential antiasthmatic activity has been conducted. This includes the development of derivatives with vasodilatory activity, which is a key aspect in the treatment of asthma (Bhatia et al., 2016).
Antioxidant Properties
- The antioxidant activities of related compounds have been evaluated, with several exhibiting promising activities. This suggests potential applications in the treatment of oxidative stress-related diseases (Bialy & Gouda, 2011).
Nerve Growth Factor Potentiation
- Some derivatives of this compound have been synthesized with the aim of potentiating nerve growth factor-induced neurite outgrowth, suggesting potential applications in neuroregenerative medicine (Williams et al., 2010).
Eigenschaften
IUPAC Name |
7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H66N10O12S/c1-39-54(49(65(4)63-39)37-82-42-22-20-41(21-23-42)67-31-33-69(34-32-67)84(79,80)64(2)3)46-15-8-14-44-45(17-10-36-81-50-18-7-12-40-11-5-6-13-43(40)50)57(61(77)78)70(56(44)46)35-28-66-26-29-68(30-27-66)53(73)38-83-51-19-9-16-47-55(51)60(76)71(59(47)75)48-24-25-52(72)62-58(48)74/h5-9,11-16,18-23,48H,10,17,24-38H2,1-4H3,(H,77,78)(H,62,72,74) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWUIQNEJHXPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCN(CC6)C(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)COC1=CC=C(C=C1)N1CCN(CC1)S(=O)(=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H66N10O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1163.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138911348 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



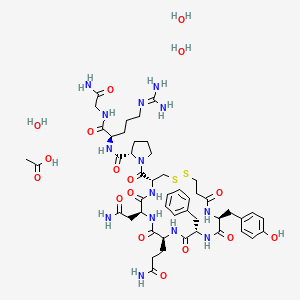
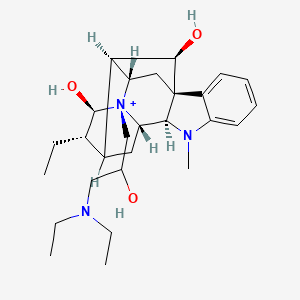
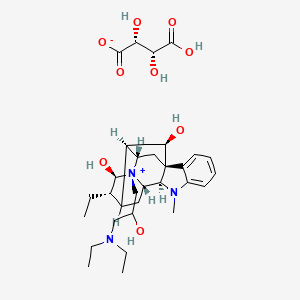

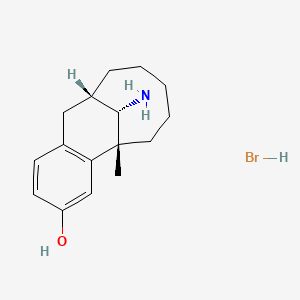

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)
